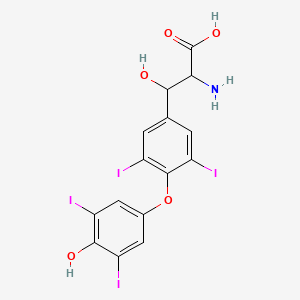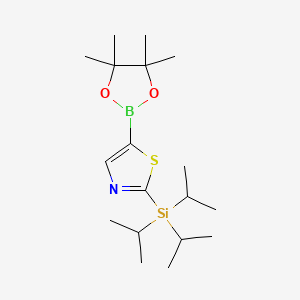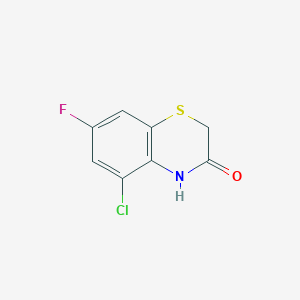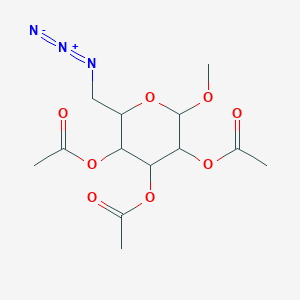![molecular formula C7H20O2SSi2 B12325075 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a compound with the molecular formula C7H20O2SSi2 and a molecular weight of 224.47 g/mol . . This compound is part of the organosilicon family, which is known for its unique properties and applications in various fields.
Preparation Methods
The synthesis of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol typically involves the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol using a photoinitiated thiol-ene click reaction . This method is efficient and yields the desired product in near-quantitative amounts. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the product.
Chemical Reactions Analysis
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of hydrophilic coatings and as a component in silicone elastomers.
Mechanism of Action
The mechanism of action of 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol involves its ability to form stable bonds with various substrates through its thiol and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, enhancing the properties of the materials it is incorporated into .
Comparison with Similar Compounds
Similar compounds to 3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol include:
- (3-Chloropropyl)thio]propyl)methyldimethoxysilane
- 3-((3-(Dimethoxy(methyl)silyl)propyl)thio)propanoic acid
- 3-Methoxy-3-methyl-2,11-dioxa-7-thia-3-silatridecan-13-ol
- 3-Methoxy-3-methyl-2,11,14,17,20,23,26,29,32-nonaoxa-7-thia-3-silatritriacontane
What sets this compound apart is its unique combination of hydroxyl and thiol groups, which provide enhanced reactivity and versatility in various applications.
Properties
Molecular Formula |
C7H20O2SSi2 |
|---|---|
Molecular Weight |
224.47 g/mol |
IUPAC Name |
3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3 |
InChI Key |
PZGPRZLVHMCDHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCS)O[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


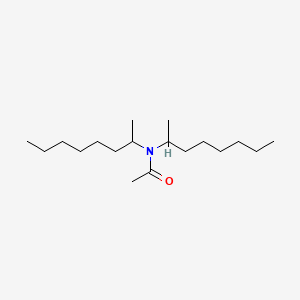
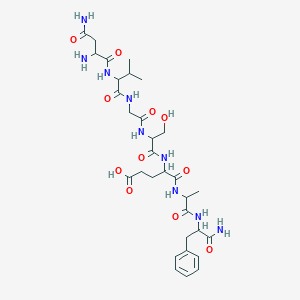
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
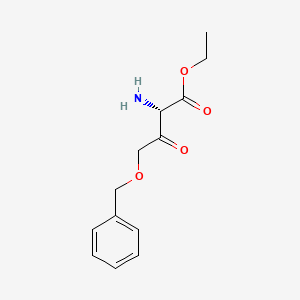
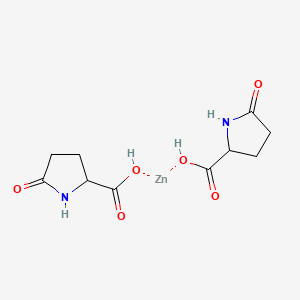
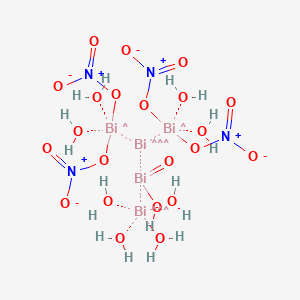
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
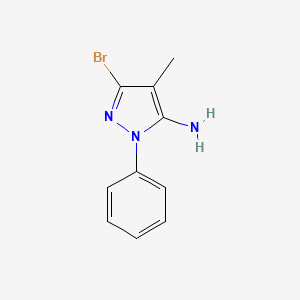
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
